[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride
Overview
Description
[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride is a useful research compound. Its molecular formula is C5H7ClF2O2S and its molecular weight is 204.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Transformation in Organic Synthesis
[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride is utilized in stereoselective transformations of carboxylic esters to trisubstituted olefins. This involves a cyclopropyl–allyl rearrangement, particularly useful for creating trisubstituted olefins with high stereoselectivity (Kananovich, Hurski, & Kulinkovich, 2007).
Electrochemical Applications
In the field of electrochemistry, this compound has been applied in the study of the electrochemical properties of vanadium pentoxide films. This research explored its use in ionic liquids, highlighting its potential in energy storage applications (Su, Winnick, & Kohl, 2001).
Novel Rearrangement and CC Bond Formation
The compound is also significant in novel rearrangements and carbon-carbon bond formation. For instance, it has been used in the treatment of certain fluoropropenyl derivatives, leading to the synthesis of various dienes (Ando et al., 2005).
Research in Organic Synthesis and Solvent Reactions
It has been used as a raw material in the synthesis of methylsulfonamide, demonstrating its versatility in organic synthesis (Zhao Li-fang, 2002). Additionally, it plays a role in studying the one-electron reduction of methanesulfonyl chloride and its intermediates in various solvent reactions, which is crucial for understanding reaction mechanisms in organic chemistry (Tamba et al., 2007).
Catalysis and Synthesis
In catalysis, this compound has been utilized in iron-catalyzed cyclopropanation processes, showing its efficacy in producing difluoromethyl-cyclopropanes (Duan et al., 2017).
N-arylation and Radiopharmaceutical Development
It also finds application in the mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles, demonstrating its importance in developing safer synthesis methods (Rosen et al., 2011). Furthermore, its labeled form has been synthesized for potential use in radiopharmaceutical development for positron emission tomography (McCarron & Pike, 2003).
Properties
IUPAC Name |
[1-(difluoromethyl)cyclopropyl]methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-5(1-2-5)4(7)8/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEHAOGULIKNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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